3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester
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Overview
Description
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C10H16NO4S. It is known for its unique structure, which includes a thiomorpholine ring substituted with carboxylic acid and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester typically involves the reaction of thiomorpholine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Morpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester: Similar structure but with an oxygen atom instead of sulfur.
1-Pyrrolidinecarboxylic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester: Different ring structure and functional groups
Uniqueness
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H16NO4S- |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylate |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/p-1 |
InChI Key |
CTDIKDIZNAGMFK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)[O-] |
Origin of Product |
United States |
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